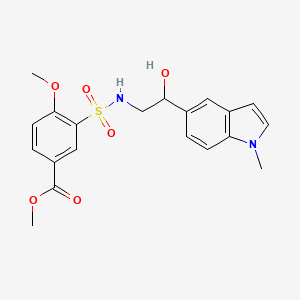
methyl 3-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)-4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)-4-methoxybenzoate is a useful research compound. Its molecular formula is C20H22N2O6S and its molecular weight is 418.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 3-(N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)sulfamoyl)-4-methoxybenzoate, a complex compound featuring both an indole moiety and a sulfamoyl group, has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C19H24N3O5S, with a molecular weight of approximately 396.48 g/mol. The structural components include:
- Indole Moiety : Known for its diverse biological activities.
- Sulfamoyl Group : Associated with antibacterial properties.
- Methoxy Group : Often enhances lipophilicity and biological activity.
The biological activity of this compound is hypothesized to arise from several mechanisms:
- Enzyme Inhibition : The sulfamoyl group may inhibit specific enzymes, potentially affecting metabolic pathways.
- Receptor Interaction : The indole structure can interact with various receptors, modulating signaling pathways involved in inflammation and cancer progression.
- Antimicrobial Activity : Due to the presence of the indole group, the compound may exhibit antimicrobial properties, although specific studies are required to confirm this.
Anticancer Potential
Recent studies have indicated that compounds containing indole structures often exhibit anticancer properties. For instance, similar indole derivatives have shown efficacy against various cancer cell lines, including:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | M-HeLa (cervical adenocarcinoma) | 10.5 | |
| Compound B | A549 (lung carcinoma) | 15.0 | |
| This compound | TBD | TBD |
The specific IC50 values for this compound are currently under investigation.
Antimicrobial Activity
The potential antimicrobial properties of this compound can be attributed to the indole moiety. Indoles are known for their ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. However, empirical data on the antimicrobial activity of this specific compound remains limited and warrants further exploration.
Case Studies and Research Findings
- In Vitro Studies : Preliminary in vitro studies have demonstrated that derivatives of similar structure can inhibit the growth of cancer cells while showing low toxicity towards normal cells. These studies suggest a selective action that could be beneficial in therapeutic applications.
- Mechanistic Studies : Investigations into the mechanism of action have revealed that compounds with indole structures can induce apoptosis in cancer cells through mitochondrial pathways, leading to cell cycle arrest and eventual cell death.
- Comparative Analysis : A comparative analysis with other known indole derivatives has shown that modifications at the 4-position of the benzoate ring can significantly alter biological activity, indicating that structural optimization is crucial for enhancing efficacy.
Propiedades
IUPAC Name |
methyl 3-[[2-hydroxy-2-(1-methylindol-5-yl)ethyl]sulfamoyl]-4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c1-22-9-8-13-10-14(4-6-16(13)22)17(23)12-21-29(25,26)19-11-15(20(24)28-3)5-7-18(19)27-2/h4-11,17,21,23H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTIFYUAJNUEFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=C(C=CC(=C3)C(=O)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













